1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one involves a series of chemical reactions that are carefully controlled to yield the desired product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and precise temperature control. Detailed protocols for the synthesis of this compound are often found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods and involves large-scale reactors, continuous flow processes, and stringent quality control measures. The industrial synthesis aims to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Scientific Research Applications
1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, this compound is valuable for developing new chemical compounds and studying reaction mechanisms.
Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, and metabolic pathways.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, materials science, and as a component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are often elucidated through biochemical assays, molecular modeling, and other advanced research techniques.
Comparison with Similar Compounds
Similar Compounds
1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
- CID 83787
- CID 83788
- CID 83789
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of chemical properties, reactivity, and potential applications. While similar compounds may share some characteristics, this compound’s specific structure and behavior make it particularly valuable for certain research and industrial purposes.
Properties
IUPAC Name |
1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h1-2H,(H,8,9)(H,6,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZSDNLQDTYVEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC2=C1NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.